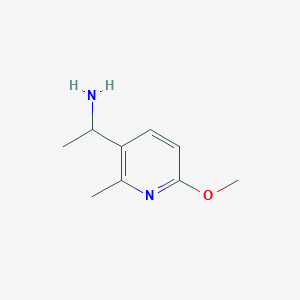

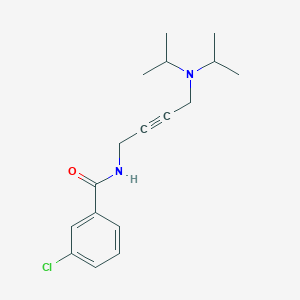

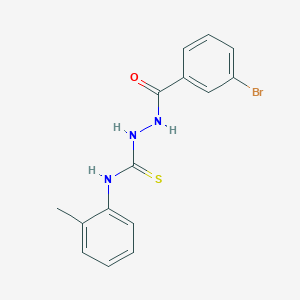

1,3-Dimethyl-8-(naphthalen-1-ylmethylsulfanyl)-7-prop-2-enylpurine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of naphthalene derivatives like 1,3-Dimethyl-8-(naphthalen-1-ylmethylsulfanyl)-7-prop-2-enylpurine-2,6-dione often involves reactions that introduce specific functional groups to the naphthalene core. For example, photochemical addition reactions are utilized for synthesizing 1,2-dihydrocyclobuta[b]naphthalene-3,8-diones, providing a pathway for further chemical modifications (Naito et al., 1986). Moreover, the synthesis and structural analysis of sulfanyl substituted amino 1,4-naphthoquinone derivatives reveal the potential for creating a range of naphthalene-based compounds with diverse functional groups (Yıldırım, 2017).

Molecular Structure Analysis

Molecular structure analysis of naphthalene derivatives is crucial for understanding their chemical behavior. X-ray crystallography and NMR techniques are often employed to elucidate the structural details of these compounds. For instance, the crystal structure analysis of S,S′-(Naphthalen-2-ylmethyl sulfanyl (1-p-tolyl-ethylidene) Hydrazine showcases the molecular conformation and provides insights into the stereochemistry of naphthalene sulfanyl derivatives (How et al., 2009).

Chemical Reactions and Properties

Naphthalene derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential for further chemical transformations. The cycloaddition reactions, for example, play a significant role in the synthesis of complex naphthalene frameworks. These reactions not only extend the chemical diversity of naphthalene derivatives but also contribute to the understanding of their chemical properties (Naito et al., 1986).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as solubility, melting point, and crystal structure, are important for their practical applications. Studies on the photophysical behavior of related naphthalene compounds provide valuable information on how these properties are influenced by the molecular structure and the environment (Cerezo et al., 2001).

科学的研究の応用

Synthesis and Characterization

Research has explored the synthesis of novel compounds related to the naphthalene and purine derivatives, focusing on their structural analysis and potential for further chemical modifications. For example, studies have demonstrated the synthesis of new benzo[c]phenanthridine derivatives, showcasing methodologies for creating complex molecules with potential biological activities (A. Pyrko, 2010). Similar work has been conducted on aromatic thiolato naphthoquinones, revealing polymorphs with distinct hydrogen bond interactions, hinting at the versatile solid-state properties of these compounds (B. R. Jali, Marjit W. Singh, J. Baruah, 2011).

Photophysical and Electrophilic Studies

Investigations into the photophysical properties of compounds containing naphthalene units, such as studies on the photophysical behavior of probes like acrylodan, ANS, and prodan in various solvents, have provided insights into their potential as fluorescent probes or sensors (Fermín Moreno Cerezo et al., 2001). Additionally, electrophilic substitution reactions in related compounds have been examined for their ability to produce push-pull proton sponges, demonstrating the chemical reactivity and potential application in creating materials with unique electronic properties (M. A. Mekh et al., 2010).

特性

IUPAC Name |

1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-4-12-25-17-18(23(2)21(27)24(3)19(17)26)22-20(25)28-13-15-10-7-9-14-8-5-6-11-16(14)15/h4-11H,1,12-13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPMYYJFQFFWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2-(3,4-dimethoxyphenethyl)-1-isoindolinone](/img/structure/B2490983.png)

![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)

![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)

![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)

![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)